4-fluoro-N-[2-(2-methoxyphenoxy)ethyl]naphthalene-1-carboxamide
Overview
Description
4-fluoro-N-[2-(2-methoxyphenoxy)ethyl]naphthalene-1-carboxamide is a useful research compound. Its molecular formula is C20H18FNO3 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-fluoro-N-[2-(2-methoxyphenoxy)ethyl]-1-naphthamide is 339.12707160 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Fluorescence Spectral Studies
Research demonstrates the use of fluorescent probes, including derivatives similar to "4-fluoro-N-[2-(2-methoxyphenoxy)ethyl]-1-naphthamide," for studying interactions with Bovine Serum Albumin (BSA). These studies utilize fluorescence spectral data to calculate binding constants and understand the quenching modes, potentially aiding in the development of diagnostic tools and understanding protein interactions (Ghosh, Rathi, & Arora, 2016).
Monitoring Chemical Reactions
A fluorogenic aldehyde, structurally related to "4-fluoro-N-[2-(2-methoxyphenoxy)ethyl]-1-naphthamide," has been developed for monitoring the progress of aldol reactions through an increase in fluorescence. This novel approach facilitates the screening of aldol catalysts and evaluation of reaction conditions, showcasing the compound's potential in streamlining synthetic chemistry workflows (Guo & Tanaka, 2009).
Understanding Brain Receptor Dynamics
In neuroscientific research, derivatives of "4-fluoro-N-[2-(2-methoxyphenoxy)ethyl]-1-naphthamide" have been employed as molecular imaging probes to quantify receptor densities in the living brains of Alzheimer's disease patients. These studies use positron emission tomography (PET) to correlate receptor densities with clinical symptoms, offering insights into the pathophysiology of neurodegenerative diseases and aiding in the development of targeted therapies (Kepe et al., 2006).
Cellular Imaging Applications
Alkynyl-naphthalimide fluorophores, incorporating structural variations similar to "4-fluoro-N-[2-(2-methoxyphenoxy)ethyl]-1-naphthamide," have been synthesized for cellular imaging applications. These compounds demonstrate potential as fluorescent markers in biological studies, enabling the visualization of cellular structures and processes with high specificity and sensitivity (Langdon-Jones et al., 2015).
Properties
IUPAC Name |
4-fluoro-N-[2-(2-methoxyphenoxy)ethyl]naphthalene-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO3/c1-24-18-8-4-5-9-19(18)25-13-12-22-20(23)16-10-11-17(21)15-7-3-2-6-14(15)16/h2-11H,12-13H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFIVYLYJLORDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNC(=O)C2=CC=C(C3=CC=CC=C32)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.